Menisperine
Overview
Description
Menisperine is an alkaloid compound found in various species of the Menispermaceae family, particularly in the genus Menispermum. This compound has been studied for its diverse pharmacological properties and potential therapeutic applications. This compound is known for its complex molecular structure and its presence in traditional medicine, where it has been used for its medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menispermine involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the use of isoquinoline alkaloids as starting materials. The process involves multiple steps of chemical reactions, including condensation, cyclization, and reduction reactions, under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of menispermine is less common due to its complex structure and the availability of natural sources. when synthesized industrially, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization and chromatography to isolate menispermine from other by-products.
Chemical Reactions Analysis
Types of Reactions
Menisperine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in menispermine, altering its activity.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially changing its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of menispermine with different pharmacological profiles.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties. It has shown promise in treating conditions such as cancer, Alzheimer’s disease, and rheumatoid arthritis.
Mechanism of Action
Menisperine exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes in the body, modulating their activity. For example, menispermine has been shown to inhibit certain enzymes involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anti-tumor effects. It may also interact with neurotransmitter receptors, contributing to its neuroprotective properties.
Comparison with Similar Compounds
Menisperine is unique among alkaloids due to its specific molecular structure and pharmacological profile. Similar compounds include:
Berberine: Another isoquinoline alkaloid with anti-inflammatory and anti-tumor properties.
Palmatine: Known for its antimicrobial and anti-inflammatory effects.
Jatrorrhizine: Exhibits anti-inflammatory and hepatoprotective activities.
Compared to these compounds, menispermine has a distinct mechanism of action and a broader range of potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINTCORIZHGFD-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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